A Comprehensive Technical Guide to Nadolol EP Impurity G: From Synthesis to Regulatory Control
A Comprehensive Technical Guide to Nadolol EP Impurity G: From Synthesis to Regulatory Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive examination of Nadolol EP Impurity G, a significant process-related impurity in the manufacturing of Nadolol, a non-selective beta-adrenergic receptor blocker. From the perspective of a Senior Application Scientist, this document delves into the physicochemical identity, mechanistic formation pathways, and robust analytical methodologies for the detection and quantification of this impurity. We will explore the critical role of starting material quality and reaction conditions in its formation and present detailed, field-proven protocols for its analysis using High-Performance Liquid Chromatography (HPLC), supported by advanced characterization techniques like LC-MS and NMR. Furthermore, this guide navigates the complex regulatory landscape dictated by the International Council for Harmonisation (ICH) guidelines, outlining a strategic approach to control and qualify Nadolol EP Impurity G. This document is intended to serve as an essential resource for professionals in pharmaceutical development, quality control, and regulatory affairs, providing the technical accuracy and practical insights necessary for ensuring the safety and efficacy of Nadolol drug products.
Introduction: The Imperative of Impurity Profiling in Nadolol Manufacturing
Overview of Nadolol: Therapeutic Use and Chemical Nature
Nadolol is a synthetic, non-selective beta-adrenergic receptor blocker used in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Its therapeutic effect is achieved by blocking the effects of catecholamines at both β-1 and β-2 adrenergic receptors, which reduces heart rate, myocardial contractility, and blood pressure.[3][4] Chemically, Nadolol is 5-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydro-2,3-naphthalenediol, a hydrophilic compound with low lipid solubility that is primarily excreted unchanged by the kidneys.[3][5]
The Critical Role of Impurity Control in Pharmaceutical Safety and Efficacy
In pharmaceutical manufacturing, impurities are undesired chemical substances that can arise during synthesis or upon storage.[6] Even in trace amounts, these impurities can significantly impact the quality, safety, and efficacy of the final drug product.[1][6] The presence of impurities can lead to adverse toxicological effects or alter the drug's intended therapeutic activity. Consequently, stringent control and monitoring of impurities are mandated by global regulatory authorities to safeguard public health.[7]
Introduction to Nadolol EP Impurity G as a Key Process-Related Impurity
Nadolol EP Impurity G is a well-documented, process-related impurity that forms during the synthesis of Nadolol.[8] Its presence in the final active pharmaceutical ingredient (API) must be carefully controlled to meet the strict specifications outlined by pharmacopeias like the European Pharmacopoeia (EP). Understanding the identity, formation, and analytical control of Impurity G is not merely a regulatory formality; it is a scientific necessity to guarantee the consistency and safety of every batch of Nadolol. This impurity serves as a critical quality attribute (CQA) that must be monitored throughout the drug development lifecycle.
Physicochemical Characterization of Nadolol EP Impurity G
Chemical Identity and Structure
The fundamental first step in controlling any impurity is its unambiguous identification. Nadolol EP Impurity G is chemically designated as (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol.[8][9] It is also commonly referred to as dideoxy nadolol.[8] This name highlights the key structural difference from the parent Nadolol molecule: the absence of the two hydroxyl (-OH) groups on the cis-fused ring system of the tetrahydronaphthalene moiety.[8] This structural modification significantly alters the polarity of the molecule, a key consideration in the design of analytical separation methods.
Comparison with Parent API (Nadolol)
The structural relationship between Nadolol and Impurity G is the primary reason it is a process-related impurity. While Nadolol contains a diol functionality on the saturated ring, Impurity G lacks these hydroxyl groups. This difference results in a lower molecular weight and reduced polarity for Impurity G compared to Nadolol, which dictates its chromatographic behavior, typically resulting in a longer retention time in reversed-phase HPLC systems.
Data Presentation: Core Physicochemical Properties
| Property | Nadolol EP Impurity G | Nadolol (Parent API) |
| IUPAC Name | (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol[8][9] | 5-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydro-2,3-naphthalenediol[1] |
| Common Synonym | Dideoxy Nadolol | Corgard®[3] |
| CAS Number | 33841-03-1[8][9][10] | 42200-33-9[1] |
| Molecular Formula | C₁₇H₂₇NO₂[8][9] | C₁₇H₂₇NO₄[1] |
| Molecular Weight | 277.4 g/mol [8][9] | 309.40 g/mol [1] |
| Key Structural Diff. | Lacks two hydroxyl groups on the tetralin ring system.[8] | Contains a cis-diol on the tetralin ring system.[1] |
Formation and Synthesis
Mechanistic Pathways of Formation during Nadolol Synthesis
From a process chemistry perspective, understanding why an impurity forms is critical to preventing it. Nadolol EP Impurity G is primarily formed as a byproduct during the multi-step synthesis of Nadolol.[8] The synthesis often begins with 5,8-dihydronaphthol, which is reacted with epichlorohydrin. The subsequent ring-opening with tertiary-butylamine is followed by a critical hydroxylation step to introduce the diol functionality.[8] Impurity G can arise from incomplete hydroxylation or from starting materials that already lack the necessary precursors for diol formation. Dehydration reactions under certain process conditions can also contribute to its presence.[8]
The Role of Starting Materials and Reaction Conditions
Experience in process development has shown that the quality of the starting material is paramount. The use of high-purity 5,8-dihydronaphthol (typically >95%) significantly reduces the formation of Impurity G and other related substances.[8] Controlling the reaction conditions during the hydroxylation step, such as temperature, reaction time, and the stoichiometry of reagents like potassium iodate and iodine, is also a critical control point to minimize the formation of this impurity.[8][11]
Mandatory Visualization: Synthetic Pathway
Caption: Synthetic route of Nadolol and potential pathways for the formation of Impurity G.
Laboratory-Scale Synthesis for Reference Standard Preparation
The availability of a pure reference standard is non-negotiable for accurate analytical quantification. While Impurity G can be isolated from production batches using preparative chromatography, a more direct approach involves its targeted synthesis. This can be achieved through various organic reactions designed to modify the Nadolol structure or by starting with precursors that lack the diol functionality.[8] The synthesized material is then rigorously purified, typically by HPLC, to serve as a primary reference standard for quality control assays.[8]
Analytical Methodologies for Detection and Quantification
The Scientist's Rationale: Selecting the Right Analytical Tools
The choice of an analytical method is driven by the need for specificity, sensitivity, accuracy, and robustness. For impurity profiling, the method must be able to separate the impurity from the main API peak and other related substances, even when the impurity is present at very low concentrations. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard technique for this application due to its high resolving power and suitability for the physicochemical properties of Nadolol and its impurities.[12][13]
High-Performance Liquid Chromatography (HPLC): The Gold Standard
A well-developed HPLC method provides a self-validating system for routine quality control. The method must demonstrate specificity by showing baseline separation of Impurity G from Nadolol and all other potential impurities.
This protocol is a representative method and must be validated for its intended use in a specific laboratory environment.
-
System Preparation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A time-programmed gradient is crucial for resolving early-eluting polar impurities and later-eluting non-polar impurities like Impurity G. A typical gradient might run from 10% B to 70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Nadolol EP Impurity G reference standard in diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 0.5 µg/mL (corresponding to a 0.1% level relative to a 0.5 mg/mL sample concentration).
-
Sample Solution: Accurately weigh and dissolve the Nadolol API in the diluent to a final concentration of 0.5 mg/mL.
-
-
Analysis and Calculation:
-
Inject the diluent (blank), the standard solution, and the sample solution.
-
Identify the peak for Impurity G in the sample chromatogram by comparing its retention time to that of the reference standard.
-
Calculate the percentage of Impurity G in the sample using the area of the peak and the response from the external standard.
-
| Parameter | Typical Value / Condition | Rationale |
| Stationary Phase | C18 (Octadecylsilane) | Provides excellent hydrophobic retention for separating Nadolol and its less polar impurities. |
| Mobile Phase | Acetonitrile/Buffered Water | Offers good peak shape and resolution. The acidic buffer suppresses the ionization of the amine group. |
| Detection | UV at 220 nm | Provides adequate sensitivity for both the API and the impurities which share a similar chromophore. |
| Temperature | 30 °C | Ensures consistent retention times and peak shapes by controlling mobile phase viscosity. |
Advanced Characterization Techniques
While HPLC is used for routine quantification, definitive structural confirmation requires more advanced techniques.
-
4.3.1 Mass Spectrometry (LC-MS) for Confirmation: Coupling the HPLC system to a mass spectrometer allows for mass-to-charge ratio determination, confirming the molecular weight of the impurity peak as 277.4 g/mol .[14]
-
4.3.2 Nuclear Magnetic Resonance (NMR) for Structural Elucidation: For the initial characterization of a reference standard, ¹H and ¹³C NMR spectroscopy provides the definitive structural proof, confirming the absence of the hydroxyl groups on the tetrahydronaphthalene ring.[14][15]
Mandatory Visualization: Analytical Workflow
Caption: Workflow for the analysis and control of Nadolol EP Impurity G.
Regulatory Framework and Control Strategy
Navigating the ICH Q3A/Q3B Guidelines for Impurity Control
The control of pharmaceutical impurities is not arbitrary; it is governed by a harmonized set of guidelines from the ICH. Specifically, ICH Q3A(R2) applies to impurities in new drug substances.[16][17] These guidelines establish thresholds that trigger specific actions for any given impurity.
Data Table: ICH Q3A(R2) Thresholds for Drug Substance Impurities
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Rationale & Required Action |
| Reporting | ≥ 0.05% | Impurities at or above this level must be reported in regulatory filings.[7] |
| Identification | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) | Impurities exceeding this level must be structurally identified.[16][17] |
| Qualification | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) | The biological safety of any impurity above this level must be established through toxicological data.[6][17] |
Establishing a Control Strategy: Setting Acceptance Criteria
A robust control strategy involves setting an acceptance criterion (specification) for Nadolol EP Impurity G in the final API. This limit must be no higher than the level justified by safety data (the qualification threshold) and should be consistent with the capability of the manufacturing process.[17] For an impurity like G, a typical specification limit might be set at "Not More Than 0.15%".
The Role of Reference Standards in Routine Quality Control
The entire control strategy relies on the availability and use of a qualified reference standard for Impurity G.[8] This standard is used to confirm the identity (via retention time) and to accurately quantify the impurity in every batch of Nadolol produced, ensuring that it remains below the established acceptance criteria.[18]
Toxicological Assessment and Safety Considerations
The Qualification Process: When is a Toxicological Study Needed?
Qualification is the process of acquiring and evaluating data to establish the biological safety of an impurity at a specified level.[16] If the level of Impurity G in the commercial Nadolol product exceeds the ICH qualification threshold (e.g., 0.15%), its safety must be justified.[6] This can be done by demonstrating that the impurity was present at or above the proposed level in safety and clinical study batches of Nadolol. If not, further toxicological studies may be required.
Review of Available Safety Data
Specific, publicly available toxicological data for Nadolol EP Impurity G is limited, which is common for most pharmaceutical impurities.[8] Its control is therefore primarily managed by ensuring its level remains below the ICH qualification threshold, which is considered a safe level for most impurities without the need for extensive toxicological evaluation. The focus remains on process control to minimize its formation in the first place.
Conclusion: A Holistic Approach to Managing Nadolol EP Impurity G
The effective control of Nadolol EP Impurity G is a multifactorial challenge that exemplifies the core principles of modern pharmaceutical quality assurance. It requires a deep understanding of process chemistry to minimize its formation, the application of robust analytical science for its accurate measurement, and diligent adherence to the global regulatory framework to ensure patient safety. By integrating these scientific and regulatory disciplines, drug development professionals can successfully manage this critical impurity, thereby guaranteeing the consistent quality, safety, and efficacy of Nadolol.
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Caption: Chemical structures of Nadolol (left) and Nadolol EP Impurity G (right), highlighting the absence of the cis-diol moiety in the impurity.
